N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
“N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide” is a derivative of pyridine, which is a class of compounds that have been noted for their therapeutic properties . It is related to the class of compounds known as thieno[2,3-b]pyridine-2-carboxamides .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with precursors such as 2-cyanothioacetamide . A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 has been proposed .Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide” would be expected to include a pyridine ring, which is a six-membered ring with two nitrogen atoms, and a thieno ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include diazotization, coupling with various 2-cyanoacetamide compounds, and reactions with α-haloketones . An unusual oxidative dimerization has also been reported in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide series .Physical And Chemical Properties Analysis
Pyridine derivatives generally improve water solubility in pharmaceutically potential molecules due to their poor basicity . The physical and chemical properties of “N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide” would be expected to be similar.Mechanism of Action
While the exact mechanism of action for “N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide” is not clear, similar compounds have been found to exhibit antimicrobial and antiviral activities . Some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Future Directions
Future research could focus on further elucidating the mechanism of action of “N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds, as well as exploring their potential therapeutic applications . Further studies could also investigate the synthesis of novel pyridine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(4-acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-9-10(2)15-16(20)17(25-19(15)21-11(9)3)18(24)22-14-7-5-13(6-8-14)12(4)23/h5-8H,20H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZBQABEQZGGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC=C(C=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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